![molecular formula C18H14HgO2 B14428197 Bis[(4-methoxyphenyl)ethynyl]mercury CAS No. 82490-23-1](/img/structure/B14428197.png)
Bis[(4-methoxyphenyl)ethynyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-methoxyphenyl)ethynyl]mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a mercury atom through ethynyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)ethynyl]mercury typically involves the reaction of mercury salts with 4-methoxyphenylacetylene under specific conditions. One common method includes the use of mercury(II) acetate and 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-methoxyphenyl)ethynyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the 4-methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis[(4-methoxyphenyl)ethynyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
Mecanismo De Acción
The mechanism by which Bis[(4-methoxyphenyl)ethynyl]mercury exerts its effects involves interactions with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-chlorophenyl)mercury
- Bis(4-nitrophenyl)mercury
Comparison
Compared to similar compounds, Bis[(4-methoxyphenyl)ethynyl]mercury is unique due to the presence of the 4-methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and potentially modify its biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
82490-23-1 |
|---|---|
Fórmula molecular |
C18H14HgO2 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
bis[2-(4-methoxyphenyl)ethynyl]mercury |
InChI |
InChI=1S/2C9H7O.Hg/c2*1-3-8-4-6-9(10-2)7-5-8;/h2*4-7H,2H3; |
Clave InChI |
WDTPPLBFEZVKFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#C[Hg]C#CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


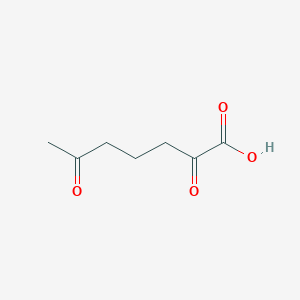
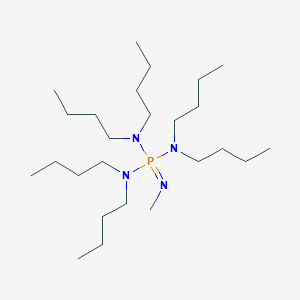
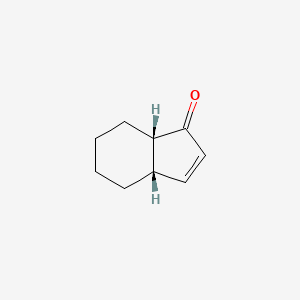
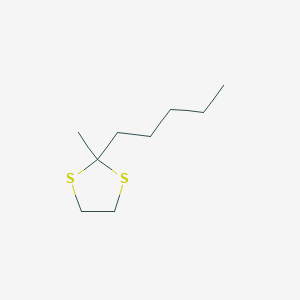
![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
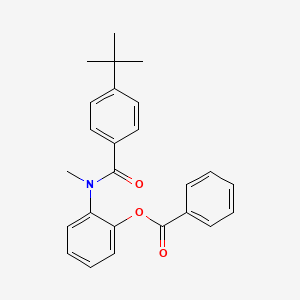
phosphanium chloride](/img/structure/B14428152.png)
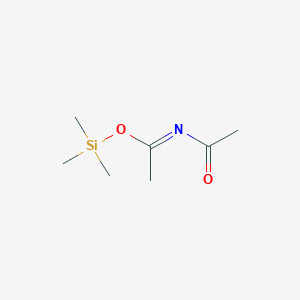

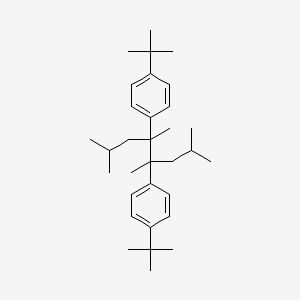
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
